GSK717 Exhibits 8-Fold Superior Potency Compared to the Prototype NOD2 Inhibitor GSK669
GSK717 is a direct analog of GSK669 with a key structural modification (N-methylation) that enhances potency. In a head-to-head comparison using the same cellular assay, GSK717 demonstrates an 8-fold improvement in potency for inhibiting MDP-stimulated IL-8 secretion in HEK293/hNOD2 cells [1]. This improvement translates to a lower required working concentration, reducing potential off-target effects and conserving valuable compound.
| Evidence Dimension | Potency (IC50 for MDP-stimulated IL-8 secretion) |
|---|---|
| Target Compound Data | IC50 = 400 nM (0.4 µM) |
| Comparator Or Baseline | GSK669: IC50 = 3.2 µM |
| Quantified Difference | 8-fold lower IC50 (higher potency) |
| Conditions | HEK293/hNOD2 cells stimulated with MDP; IL-8 secretion measured after 24 hours |
Why This Matters
This quantified potency advantage ensures more robust and complete NOD2 pathway inhibition at lower concentrations, minimizing the risk of confounding off-target effects common at higher doses.
- [1] Rickard, D. J., et al. (2013). Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway. PLoS ONE, 8(8), e69619. View Source
